1h-Indol-5-ol,4-amino-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

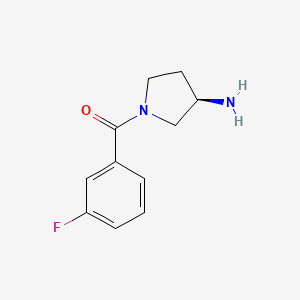

“1h-Indol-5-ol,4-amino-” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The molecular formula of “1h-Indol-5-ol,4-amino-” is C8H7NO .

Synthesis Analysis

Indole derivatives have been synthesized using various methods. For example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . A convenient methodology for the synthesis of previously unreported (1 H -indol-6-yl)phosphonic acid derivatives has also been described .Molecular Structure Analysis

The molecular structure of “1h-Indol-5-ol,4-amino-” can be analyzed using various spectroscopic techniques. For instance, the UV spectrum shows maxima at 216 nm and 287 nm . The FT-IR spectrum provides information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a main role in cell biology and have various biologically vital properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “1h-Indol-5-ol,4-amino-” can be determined using various techniques. The molecular weight of the compound is 133.15 g/mol .Aplicaciones Científicas De Investigación

1h-Indol-5-ol,4-amino- has been extensively studied for its potential applications in scientific research. This compound has been used as a precursor to the neurotransmitter serotonin and the hormone melatonin, which are both important for regulating mood, sleep, and other physiological functions. Tryptophan has also been used as a dietary supplement to improve mood, reduce anxiety, and improve sleep quality.

Mecanismo De Acción

Target of Action

The primary targets of 1h-Indol-5-ol,4-amino- are multiple receptors to which it binds with high affinity . The indole scaffold is found in many important synthetic drug molecules, making it a valuable treatment option . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

1h-Indol-5-ol,4-amino- interacts with its targets by binding to them, resulting in a variety of changes. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s interaction with its targets can lead to a range of effects, depending on the specific derivative and the biological context.

Biochemical Pathways

The affected pathways of 1h-Indol-5-ol,4-amino- are diverse, given the broad spectrum of biological activities of indole derivatives . For example, some indole derivatives have been shown to have antiviral activity, suggesting an impact on viral replication pathways . Other derivatives have anti-inflammatory and analgesic activities, indicating an influence on inflammation and pain pathways .

Pharmacokinetics

The broad-spectrum biological activities of indole derivatives suggest that they have favorable adme properties that allow them to reach their targets and exert their effects .

Result of Action

The molecular and cellular effects of 1h-Indol-5-ol,4-amino- action are diverse, reflecting the wide range of biological activities of indole derivatives . For example, certain derivatives have been found to inhibit influenza A, suggesting that they can interfere with viral replication at the molecular level . Other derivatives have anti-inflammatory and analgesic activities, indicating that they can modulate inflammation and pain signaling pathways at the cellular level .

Action Environment

The action, efficacy, and stability of 1h-Indol-5-ol,4-amino- can be influenced by various environmental factors. For instance, the biological activity of indole derivatives can be affected by the presence of other molecules, pH, temperature, and other aspects of the cellular environment . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1h-Indol-5-ol,4-amino- in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. Tryptophan is also readily available as a dietary supplement, which makes it easy to administer in studies. One limitation of using tryptophan in lab experiments is that it can be difficult to control for individual differences in metabolism and absorption of the compound. Additionally, the effects of tryptophan may be influenced by other dietary factors, such as the consumption of carbohydrates and protein.

Direcciones Futuras

There are a number of future directions for research on 1h-Indol-5-ol,4-amino-. One area of interest is the potential use of tryptophan as a therapeutic agent for the treatment of depression, anxiety, and sleep disorders. Further research is needed to determine the optimal dosages and administration methods for tryptophan in these conditions. Another area of interest is the potential use of tryptophan as a dietary supplement for improving cognitive function and reducing the risk of age-related cognitive decline. Finally, there is a need for further research on the biochemical and physiological effects of tryptophan, including its effects on inflammation, oxidative stress, and other physiological processes.

Métodos De Síntesis

1h-Indol-5-ol,4-amino- can be synthesized through various methods, including the Fischer indole synthesis, the Skraup synthesis, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst. The Bischler-Napieralski reaction involves the reaction of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst.

Análisis Bioquímico

Biochemical Properties

1H-Indol-5-ol,4-amino- is involved in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules . The indole nucleus in 1H-Indol-5-ol,4-amino- binds with high affinity to multiple receptors, making it a valuable component in the development of new useful derivatives .

Cellular Effects

1H-Indol-5-ol,4-amino- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A .

Molecular Mechanism

The molecular mechanism of action of 1H-Indol-5-ol,4-amino- involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Metabolic Pathways

1H-Indol-5-ol,4-amino- is involved in the metabolism of tryptophan, an essential amino acid . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

4-amino-1H-indol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWBHNPVJWQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)

![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)

![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)

![(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2853689.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2853691.png)

![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)